molecular formula C13H18N2 B3058715 3-Pyrrolidin-2-yl-1,2,3,4-tetrahydro-quinoline CAS No. 912771-32-5

3-Pyrrolidin-2-yl-1,2,3,4-tetrahydro-quinoline

Cat. No.: B3058715
CAS No.: 912771-32-5
M. Wt: 202.3 g/mol
InChI Key: GGYJIOPBXKUYGC-UHFFFAOYSA-N
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Description

3-Pyrrolidin-2-yl-1,2,3,4-tetrahydro-quinoline (CAS 912771-32-5) is a chiral organic compound with the molecular formula C13H18N2 and a molecular weight of 202.30 g/mol. This chemical features a fused tetrahydroquinoline and pyrrolidine structure, making it a valuable scaffold in medicinal chemistry and drug discovery. Chiral tetrahydroquinoline derivatives are recognized as ubiquitous building blocks found in many bioactive compounds . The quinoline core is a privileged structure in pharmacology, known for its wide range of biological activities, including serving as a foundational element for anticancer agents and antiplasmodial agents . Researchers utilize this compound as a key synthetic intermediate, particularly in the development of new chemical entities through asymmetric synthesis. Its structure is of significant interest for the synthesis of natural product analogs and other heterocyclic compounds with potential biological, agrochemical, and pharmaceutical properties . This product is intended for research and development purposes in a laboratory setting. It is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-pyrrolidin-2-yl-1,2,3,4-tetrahydroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-5-12-10(4-1)8-11(9-15-12)13-6-3-7-14-13/h1-2,4-5,11,13-15H,3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYJIOPBXKUYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2CC3=CC=CC=C3NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587568
Record name 3-(Pyrrolidin-2-yl)-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912771-32-5
Record name 1,2,3,4-Tetrahydro-3-(2-pyrrolidinyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912771-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Pyrrolidin-2-yl)-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidin-2-yl-1,2,3,4-tetrahydro-quinoline typically involves the construction of the pyrrolidine ring followed by the formation of the tetrahydroquinoline structure. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a suitable amine with a ketone or aldehyde can lead to the formation of the pyrrolidine ring, which can then be further reacted to form the tetrahydroquinoline structure .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors and fixed-bed catalysts to ensure high yield and purity. The process typically includes multiple stages of purification and separation, such as extractive and azeotropic distillation .

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidin-2-yl-1,2,3,4-tetrahydro-quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines and pyrrolidines, which can have different biological activities and properties .

Scientific Research Applications

Chemical Properties and Structure

3-Pyrrolidin-2-yl-1,2,3,4-tetrahydro-quinoline features a unique bicyclic structure that combines a pyrrolidine ring with a tetrahydroquinoline framework. This structural configuration contributes to its diverse biological activities and interactions with molecular targets.

Medicinal Chemistry

Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. For instance, a study demonstrated its effectiveness against breast cancer cells through the inhibition of the PI3K/Akt pathway .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes, potentially reducing inflammation in models of chronic inflammatory diseases .

Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies indicate that it may help mitigate neuroinflammation and oxidative stress in neuronal cells .

Chemical Biology

Biochemical Probes
Due to its structural features, this compound is being explored as a biochemical probe to study enzyme interactions and cellular processes. Its ability to form hydrogen bonds allows it to interact effectively with various biological molecules .

Synthesis of Complex Molecules
In organic synthesis, this compound serves as an intermediate in the production of more complex molecules. Its unique reactivity profile enables chemists to utilize it in synthesizing novel compounds for pharmaceutical applications .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated efficacy against breast cancer cells via apoptosis induction .
Study 2Anti-inflammatory EffectsShowed reduced levels of TNF-alpha and IL-6 in inflammatory models .
Study 3NeuroprotectionIndicated potential for mitigating oxidative stress in neuronal cultures .

Mechanism of Action

The mechanism of action of 3-Pyrrolidin-2-yl-1,2,3,4-tetrahydro-quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Position/Type Molecular Formula Molecular Weight Key Features
3-Pyrrolidin-2-yl-THQ (Target) Pyrrolidine at C3 C13H18N2 202.3 Basic nitrogen in pyrrolidine; potential for hydrogen bonding and salt formation.
1-(Pyrrolidin-3-yl)-THQ () Pyrrolidine at C1 C13H18N2 202.3 Positional isomer; altered steric/electronic effects due to C1 substitution.
6-Nitro-1-(3-(pyrrolidin-1-yl)propyl)-THQ () Pyrrolidine-propyl at C1; nitro at C6 C16H23N3O2 301.4 Extended alkyl chain introduces lipophilicity; nitro group enhances electron-withdrawing effects.
6-Fluoro-THQ () Fluoro at C6 C9H10FN 151.2 Electronegative substituent; impacts solubility and metabolic stability.
7-(Trifluoromethyl)-THQ () CF3 at C7 C10H10F3N 201.2 Strong electron-withdrawing group; high lipophilicity and potential CNS activity.
2-Methyl-5-hydroxy-THQ () Methyl at C2; hydroxyl at C5 C10H13NO 163.2 Hydroxyl group enables hydrogen bonding; methyl adds steric bulk.

Key Insights:

Substituent Position: The target compound’s pyrrolidine at C3 distinguishes it from positional isomers like 1-(pyrrolidin-3-yl)-THQ (). Bifunctional derivatives () with substituents at multiple positions exhibit enhanced pharmacological versatility but require more complex synthesis.

Electronic Effects: Electron-withdrawing groups (e.g., NO2 in , CF3 in ) reduce electron density on the aromatic ring, altering reactivity and binding affinity. In contrast, the pyrrolidine group (electron-donating) may enhance basicity and solubility.

Pharmacological Activity: Simple analogs like 2-methyl-5-hydroxy-THQ () show notable analgesic activity (1/8th potency of morphine), suggesting that even minor substituents can confer significant bioactivity. Pyrrolidine-containing derivatives (e.g., ) are understudied but hold promise for CNS targets due to their ability to cross the blood-brain barrier.

Synthesis Complexity :

  • Grignard reagent-based methods () are effective for diaryl-substituted THQs, while nitro or halogenated derivatives () may require regioselective nitration or halogenation steps.

Biological Activity

3-Pyrrolidin-2-yl-1,2,3,4-tetrahydroquinoline is a compound with significant potential in medicinal chemistry. This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of 3-Pyrrolidin-2-yl-1,2,3,4-tetrahydroquinoline through various studies and research findings.

Chemical Structure and Properties

The molecular formula of 3-Pyrrolidin-2-yl-1,2,3,4-tetrahydroquinoline is C12H14N2C_{12}H_{14}N_2, and its CAS number is 912771-32-5. The structure includes a tetrahydroquinoline core with a pyrrolidine moiety that contributes to its unique biological properties.

The biological activity of 3-Pyrrolidin-2-yl-1,2,3,4-tetrahydroquinoline is primarily attributed to its interaction with various molecular targets. The tetrahydroquinoline structure allows for hydrogen bonding and hydrophobic interactions with biological macromolecules. This compound has been shown to influence several signaling pathways critical for cell proliferation and apoptosis.

Anticancer Activity

Research indicates that derivatives of tetrahydroquinoline exhibit potent anticancer properties. In particular:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that 3-Pyrrolidin-2-yl-1,2,3,4-tetrahydroquinoline can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Mechanistic Insights : The compound has been linked to the inhibition of specific kinases involved in cancer progression. For instance, it has shown inhibitory effects on Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) pathways .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by modulating the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that 3-Pyrrolidin-2-yl-1,2,3,4-tetrahydroquinoline exhibits antimicrobial effects against certain bacterial strains. This could be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Study on Anticancer Properties

In a recent study focusing on the anticancer effects of tetrahydroquinolines, researchers synthesized various derivatives and tested their efficacy against cancer cell lines such as HL-60 (human leukemia) and HCT116 (colon cancer). The results indicated that specific modifications to the structure significantly enhanced their cytotoxicity .

CompoundCell LineIC50 (µM)Mechanism of Action
3-Pyrrolidin-2-yl-1,2,3,4-tetrahydroquinolineHL-605.0Induction of apoptosis
Derivative AHCT1160.5Inhibition of JAK2/FLT3 signaling

Study on Anti-inflammatory Effects

Another study investigated the anti-inflammatory potential of this compound in a mouse model of inflammation. Results showed a significant reduction in inflammatory markers following treatment with varying doses of 3-Pyrrolidin-2-yl-1,2,3,4-tetrahydroquinoline .

Q & A

Q. Key Techniques

  • ¹H NMR : Distinguishes between diastereomers by analyzing coupling constants (e.g., J = 4–6 Hz for axial-equatorial protons in pyrrolidine rings).
  • ESI-MS : Confirms molecular weight and detects impurities via isotopic patterns.
  • IR Spectroscopy : Identifies secondary amine stretches (~3300 cm⁻¹) and aromatic C-H bending modes .

Advanced Tip
For ambiguous stereochemistry, NOESY or X-ray crystallography is recommended, as seen in studies resolving [1,3]oxazinoquinoline derivatives .

How can the Povarov reaction be optimized to synthesize polysubstituted tetrahydroquinolines?

Methodological Challenges
The Povarov reaction (acid-catalyzed imino Diels-Alder cycloaddition) often suffers from low yields due to competing polymerization of electron-rich alkenes. Optimization strategies include:

  • Using Lewis acids like BF₃·Et₂O to stabilize intermediates.
  • Lowering reaction temperatures (<0°C) to suppress side reactions.
  • Employing microwave-assisted synthesis for faster cyclization .

Data Contradiction
While reports yields up to 75% with aniline derivatives, other studies note <50% yields for bulkier substrates, highlighting steric limitations .

What purification strategies are effective for isolating 3-Pyrrolidin-2-yl-tetrahydroquinoline derivatives?

Q. Basic Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) resolves polar impurities.
  • Recrystallization : Ethanol/water mixtures yield high-purity solids for crystalline derivatives .

Q. Advanced Methods

  • HPLC with Chiral Columns : Separates enantiomers using cellulose-based stationary phases.
  • Flash Chromatography with Gradient Elution : Reduces solvent use and time for lab-scale purification .

How do conflicting reports on catalytic hydrogenation efficiency impact synthetic protocol design?

Analysis of Contradictions
and highlight high yields (>90%) for quinoline reduction using tin/HCl, while reports variable yields (50–85%) with catalytic hydrogenation. This discrepancy arises from substrate-specific catalyst poisoning (e.g., nitrogen lone pairs deactivating palladium). For pyrrolidine-substituted derivatives, pre-reducing the quinoline core before functionalization minimizes poisoning .

What are the stability considerations for storing 3-Pyrrolidin-2-yl-tetrahydroquinoline derivatives?

Q. Key Findings

  • Light Sensitivity : Derivatives with nitro or bromo substituents degrade under UV light; store in amber vials.
  • Moisture : Hygroscopic compounds (e.g., hydrochloride salts) require desiccants.
  • Temperature : Long-term stability is ensured at –20°C, as per stability studies on analogous tetrahydroquinolines .

How can intramolecular cyclization be leveraged to synthesize bifunctional tetrahydroquinoline derivatives?

Advanced Synthesis
Epichlorohydrin-mediated cyclization of N-(3-chloro-2-hydroxypropyl) intermediates enables the formation of fused tetrahydroquinoline-pyrrolidine systems. Key steps include:

  • Heating diphenylamine with excess epichlorohydrin to form chlorohydrin intermediates.
  • Acid-catalyzed intramolecular attack at the o-position of aromatic rings, yielding bicyclic structures .

Challenges
Competing intermolecular reactions can form oligomers; dilute conditions (0.1 M) and slow addition rates mitigate this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pyrrolidin-2-yl-1,2,3,4-tetrahydro-quinoline
Reactant of Route 2
3-Pyrrolidin-2-yl-1,2,3,4-tetrahydro-quinoline

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